4-(But-3-yn-1-yl)-1,2,2-trimethylpiperazine
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Overview
Description
4-(But-3-yn-1-yl)-1,2,2-trimethylpiperazine is an organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The unique structure of this compound, which includes an alkyne group, makes it a valuable compound for various chemical reactions and applications.
Mechanism of Action
Target of Action
Compounds with similar structures have been used in photoaffinity labeling, a powerful technique to investigate the interactions between bioactive peptides and their targets .
Mode of Action
It’s worth noting that compounds with similar structures, such as p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine (abpa), have been synthesized and used in photoaffinity labeling experiments . These compounds contain a photoreactive benzophenone and a clickable terminal alkyne, which acts like a reporter tag by fast attachment to other functional groups via ‘click’ reaction .
Biochemical Pathways
Compounds with similar structures have been used in photoaffinity labeling to investigate ligand-receptor interactions within biological systems .
Result of Action
Compounds with similar structures have been used in photoaffinity labeling experiments to identify the targets of bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-3-yn-1-yl)-1,2,2-trimethylpiperazine typically involves the reaction of 1,2,2-trimethylpiperazine with but-3-yn-1-yl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-(But-3-yn-1-yl)-1,2,2-trimethylpiperazine undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkyne group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used for hydrogenation.
Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-(But-3-yn-1-yl)-1,2,2-trimethylpiperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials .
Comparison with Similar Compounds
Similar Compounds
1-(But-3-yn-1-yl)piperazine: Similar structure but lacks the trimethyl substitution on the piperazine ring.
4-(But-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine: Contains a fluorobenzoyl group instead of the trimethyl groups.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A more complex structure with additional functional groups .
Uniqueness
The uniqueness of 4-(But-3-yn-1-yl)-1,2,2-trimethylpiperazine lies in its combination of an alkyne group with a trimethyl-substituted piperazine ring. This structure provides a balance of reactivity and stability, making it suitable for a wide range of chemical reactions and applications.
Properties
IUPAC Name |
4-but-3-ynyl-1,2,2-trimethylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2/c1-5-6-7-13-9-8-12(4)11(2,3)10-13/h1H,6-10H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKGQNILNZAINL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1C)CCC#C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1344378-66-0 |
Source
|
Record name | 4-(but-3-yn-1-yl)-1,2,2-trimethylpiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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